molecular formula C9H17N3 B8511677 3-(4-Amino-piperidin-1-yl)-butyronitrile

3-(4-Amino-piperidin-1-yl)-butyronitrile

Cat. No. B8511677
M. Wt: 167.25 g/mol
InChI Key: PUGSOIDBVFLRKD-UHFFFAOYSA-N
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Patent
US08461328B2

Procedure details

A 4.0 M solution of HCl in 1,4-dioxane (100 ml) was added to a solution of [1-(2-cyano-1-methyl-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester (50.0 mmol) in 1,4-dioxane (50 ml) at 25° C. The reaction mixture was stirred at 45° C. for 3.5 h, then was cooled to 25° C. and concentrated under reduced pressure to afford crude 3-(4-amino-piperidin-1-yl)-butyronitrile (hydrochloride salt) as a beige solid. 1H NMR (400 MHz, DMSO) δ 8.52 (s, 2H), 4.21 (s, 2H), 3.83-3.68 (m, 1H), 3.49-3.25 (m, 2H), 3.17 (dd, J=16.9, 8.0 Hz, 1H), 2.23-1.99 (m, 2H), 1.42 (d, J=6.7 Hz, 1H). This material was used in the next step below without additional purification or characterization.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
[1-(2-cyano-1-methyl-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.C(OC(=O)[NH:8][CH:9]1[CH2:14][CH2:13][N:12]([CH:15]([CH3:19])[CH2:16][C:17]#[N:18])[CH2:11][CH2:10]1)(C)(C)C>O1CCOCC1>[NH2:8][CH:9]1[CH2:14][CH2:13][N:12]([CH:15]([CH3:19])[CH2:16][C:17]#[N:18])[CH2:11][CH2:10]1

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
[1-(2-cyano-1-methyl-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester
Quantity
50 mmol
Type
reactant
Smiles
C(C)(C)(C)OC(NC1CCN(CC1)C(CC#N)C)=O
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 45° C. for 3.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 25° C.
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
NC1CCN(CC1)C(CC#N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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